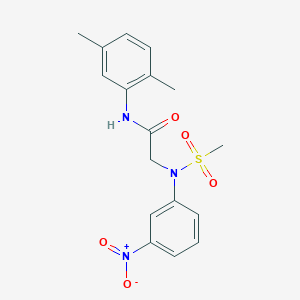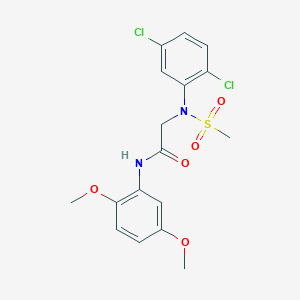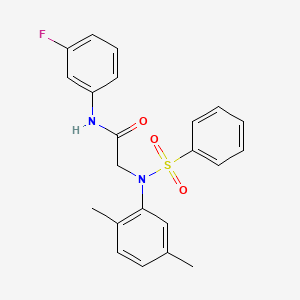
N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Übersicht
Beschreibung
N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as DNM2, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DNM2 is a small molecule that is structurally similar to other compounds that have been used in pharmaceuticals, making it an attractive candidate for further investigation. In
Wirkmechanismus
N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide works by inhibiting the dynamin GTPase activity, which is involved in the process of endocytosis. Endocytosis is the process by which cells take up molecules and particles from the extracellular environment. Dynamin is a protein that plays a key role in the formation of endocytic vesicles, which are responsible for transporting molecules into the cell. By inhibiting dynamin, this compound can disrupt the process of endocytosis, leading to a decrease in the uptake of molecules by the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific research application. In neuroscience, this compound has been shown to decrease neurotransmitter release, which can lead to a decrease in synaptic transmission. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in lab experiments is its small size, which allows for easy penetration into cells and tissues. Additionally, this compound has been shown to have low toxicity, making it a safe and effective research tool. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. One area of interest is the development of this compound-based therapies for neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further investigation into the anti-cancer properties of this compound could lead to the development of new cancer treatments. Finally, research into the anti-inflammatory effects of this compound could lead to the development of new therapies for inflammatory diseases.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in a variety of scientific research areas. Its small size and low toxicity make it an attractive candidate for further investigation. By inhibiting dynamin GTPase activity, this compound can disrupt the process of endocytosis, leading to a decrease in the uptake of molecules by the cell. Future research on this compound could lead to the development of new therapies for neurological disorders, cancer, and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the dynamin GTPase activity, which is involved in synaptic vesicle endocytosis. This inhibition can lead to a decrease in neurotransmitter release, making this compound a potential therapeutic target for neurological disorders such as epilepsy and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been investigated as a potential drug candidate for the treatment of infectious diseases, such as malaria and tuberculosis.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-12-7-8-13(2)16(9-12)18-17(21)11-19(26(3,24)25)14-5-4-6-15(10-14)20(22)23/h4-10H,11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSPPWXDGAKUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552829.png)
![2-[(5-oxo-4-phenyl-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-1-yl)thio]acetamide](/img/structure/B3552834.png)
![N~1~-(2-ethoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3552842.png)
![4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3552860.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3552870.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-phenylglycinamide](/img/structure/B3552876.png)

![4-ethoxy-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552902.png)
![2-iodo-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3552916.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B3552919.png)
![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B3552923.png)
![3-acetylphenyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B3552933.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)glycinamide](/img/structure/B3552934.png)